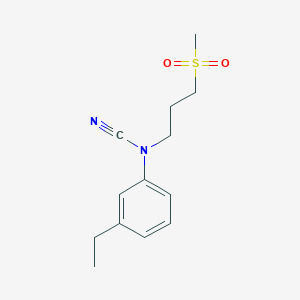

(3-Ethylphenyl)-(3-methylsulfonylpropyl)cyanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Palladium(0)-Catalyzed Allylation and Ring-Closing Metathesis

Research by Cerezo et al. (1998) explored the efficient allylation of arenesulfonamides, sulfamide, and cyanamide using allylic carbonates under Pd(0)-catalysis, leading to the formation of N-arenesulfonyl-2,5-dihydropyrroles through ruthenium-mediated ring-closing metathesis. This study indicates potential pathways for the functionalization of similar compounds, potentially including "(3-Ethylphenyl)-(3-methylsulfonylpropyl)cyanamide" for the synthesis of complex heterocyclic structures (Cerezo, Cortes, Moreno-Mañas, Pleixats, & Roglans, 1998).

Novel Insecticide Development

Zhu et al. (2011) discussed the discovery of sulfoxaflor, a novel insecticide with a unique bioactive scaffold that shows broad-spectrum efficacy against sap-feeding insects. This suggests the potential for structurally similar sulfonamide and cyanamide compounds to serve as leads in the development of new insecticides (Zhu et al., 2011).

Drug Metabolism and Biocatalysis

Zmijewski et al. (2006) demonstrated the application of a microbial-based surrogate biocatalytic system for producing mammalian metabolites of LY451395, a potent AMPA receptor potentiator. This research highlights the role of biocatalysis in drug metabolism studies, which could be applicable to the study of "(3-Ethylphenyl)-(3-methylsulfonylpropyl)cyanamide" metabolites (Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006).

Mode of Action and Efficacy on Resistant Insects

Sparks et al. (2013) reviewed the sulfoximines, including sulfoxaflor, emphasizing their distinct mode of action and efficacy against resistant insect pests. This work may inform research on the action mechanisms of related compounds in pest management (Sparks, Watson, Loso, Geng, Babcock, & Thomas, 2013).

Chemical Synthesis and Reactivity

Midura and Mikołajczyk (2002) explored the asymmetric cyclopropanation of chiral vinyl sulfides, indicating methodologies that might be adapted for the synthesis and functionalization of compounds like "(3-Ethylphenyl)-(3-methylsulfonylpropyl)cyanamide" (Midura & Mikołajczyk, 2002).

特性

IUPAC Name |

(3-ethylphenyl)-(3-methylsulfonylpropyl)cyanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2S/c1-3-12-6-4-7-13(10-12)15(11-14)8-5-9-18(2,16)17/h4,6-7,10H,3,5,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVNAANAEKMLYJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)N(CCCS(=O)(=O)C)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Ethylphenyl)-(3-methylsulfonylpropyl)cyanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(2-ethylphenyl)-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2967757.png)

![2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B2967758.png)

![N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2967760.png)

![2-(4-chlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B2967763.png)

![{4-[(2,2-Dimethylpropoxy)sulfonyl]-3-methylphenyl}boronic acid](/img/structure/B2967765.png)

![N-(2,5-dimethylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2967767.png)

![3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2967770.png)

![Carbamic acid, N-[[[2-[[4-[4-(3-bromo-4-fluorophenyl)-4,5-dihydro-5-oxo-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]amino]ethyl]amino]sulfonyl]-, 9H-fluoren-9-ylmethyl ester](/img/structure/B2967774.png)